1-Methoxycyclooctene
Overview
Description
1-Methoxycyclooctene is an organic compound that belongs to a class of molecules known as vinyl ethers . It contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 eight-membered ring, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of compounds related to 1-Methoxycyclooctene involves various chemical reactions . For instance, 5-Methoxycyclooctene was used in the synthesis of PMCOE-b-PFc .
Molecular Structure Analysis
The molecular structure of 1-Methoxycyclooctene includes an eight-membered ring and an ether group . Techniques such as electron diffraction and X-ray crystallography can be used to study the molecular structure of compounds similar to 1-Methoxycyclooctene .
Chemical Reactions Analysis
Chemical reactions involving methoxycyclopentene derivatives are diverse . Photocycloaddition reactions can yield tricyclic compounds, while reactions with the OH radical in the presence of NO can lead to various carbonyl products .
Physical And Chemical Properties Analysis
The physical properties of methoxycyclopentene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups can influence the physical properties of cyclopentadienones.
Scientific Research Applications
Lewis Acid Catalysis in Sulfur Transfer
- 1-Methoxycyclooctene, when reacting with sultene under mild Lewis acid catalysis, can form thiiranes diastereoselectively. This reaction provides valuable insights into sulfur-transfer processes (Adam & Fröhling, 2002).
Synthesis Processes
- It has been utilized in the synthesis of 1-Methoxycyclohexene from cyclohexanone, showcasing its role in organic synthesis and chemical transformations (Zhangjie Shi, 2006).
Electron Diffraction Studies
- An electron diffraction investigation of 1-methoxycyclohexene provided insights into the molecule's conformation, especially regarding the vinyl ether portion. This research contributes to our understanding of molecular structures in the gas phase (Lowrey et al., 1973).
Polymerization Studies
- In polymer science, 1-Methoxycyclooctene and related compounds have been studied for their polymerization capabilities, contributing to materials science and engineering (Sato et al., 1977).
Photochemical Applications
- Its derivatives, such as 1-Methoxybicyclo[3.2.2]non-6-en-2-ones, have been utilized in photochemical reactions to produce cis-bicyclo[4.3.0]non-4-en-7-ones, indicating its utility in photochemistry and organic synthesis (Uyehara et al., 1986).
Electrosynthesis and Hydrogenation
- 1-Methoxycyclooctene has been mentioned in the context of paired electrolysis studies,
Hydrolysis Studies
- Research on the hydrolysis of 1-Methoxycyclooctene has provided insights into the mechanism of vinyl ether group hydrolysis, which is critical for understanding chemical reactions involving proton transfer (Kresge & Yin, 1991).
Electrochemical Sensors
- Studies involving 1-Methoxycyclooctene have contributed to the development of electrochemical sensors, particularly for detecting biomarkers in human urine. This application is significant in the field of environmental health and safety (Pang et al., 2020).
Chemical Synthesis and Catalysis
- The compound has been used in various chemical synthesis processes, such as in the preparation of cyclic skeletons, demonstrating its versatility in organic chemistry and catalysis (Yao & Shi, 2007).
Environmental Applications
- Its derivatives have been investigated for potential environmental applications, such as in the removal of arsenic from wastewater and as molluscicidal agents, indicating its relevance in environmental science and public health (Makki et al., 2012).
Future Directions
While specific future directions for 1-Methoxycyclooctene are not mentioned in the available resources, the field of mechanochemistry, which includes compounds like 1-Methoxycyclooctene, is a promising area of research . The development of mechanophores – molecular units that respond to mechanical force – has been instrumental in the success of this endeavor .
properties
IUPAC Name |
(1E)-1-methoxycyclooctene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACILBBCPMXTKX-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C/1=C/CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454536 | |
Record name | 1-Methoxycyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycyclooctene | |
CAS RN |
50438-51-2 | |
Record name | 1-Methoxycyclooctene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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